4-(Naphthalen-2-ylmethyl)thiomorpholine
Description
Properties
IUPAC Name |
4-(naphthalen-2-ylmethyl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-2-4-15-11-13(5-6-14(15)3-1)12-16-7-9-17-10-8-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCZWQSDBHQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a naphthalen-2-ylmethyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate thiomorpholine, followed by the addition of naphthalen-2-ylmethyl bromide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Substitution: The naphthalen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Oxidation of the sulfur atom can yield sulfoxides or sulfones.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthalene ring, depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Material Science
Building Block for Complex Molecules
4-(Naphthalen-2-ylmethyl)thiomorpholine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its thiomorpholine structure allows for diverse functionalization, making it a valuable precursor in organic synthesis. Researchers have utilized this compound to develop new materials with specific electronic and optical properties, particularly in the fields of organic electronics and photonics.
Catalysis
This compound has been explored as a catalyst in various chemical reactions. Its ability to facilitate reactions through its thiol group enhances reaction rates and selectivity. Studies indicate that thiomorpholines can promote nucleophilic substitutions and other transformations, making them useful in synthetic organic chemistry.
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of thiomorpholine exhibit significant antibacterial properties. The presence of the naphthalene moiety enhances the interaction with bacterial cell membranes, leading to increased efficacy against various strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that modifications to the thiomorpholine structure can lead to compounds with improved antibacterial activity comparable to standard antibiotics .
Therapeutic Potential
this compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may interact with biological targets such as enzymes or receptors involved in disease pathways. This interaction could lead to the development of new treatments for conditions like infections or cancer, although further research is necessary to elucidate its mechanisms of action and therapeutic efficacy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylmethyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalen-2-ylmethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the thiomorpholine ring can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Thiomorpholine Derivatives
The following table summarizes key structural, synthetic, and functional differences between 4-(Naphthalen-2-ylmethyl)thiomorpholine and analogous compounds:
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The naphthalene group in this compound significantly increases logP compared to analogs like 4-[(2-nitrophenyl)methyl]thiomorpholine (logP ~2.5 vs. ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
- In contrast, polar substituents (e.g., nitro, ethoxy) improve solubility but limit blood-brain barrier penetration .
Synthetic Accessibility :
- Most derivatives are synthesized via nucleophilic substitution (e.g., benzyl chlorides + thiomorpholine) or condensation reactions. The naphthalene analog may require harsher conditions due to steric hindrance .
Biological Activity :
- Thiomorpholine derivatives with aromatic substituents (e.g., nitrophenyl, bromothiazolyl) show activity against enzymes like kinases and proteases . The naphthalene group may target hydrophobic binding pockets in cancer-related proteins.
- The nitro group in 4-[(2-nitrophenyl)methyl]thiomorpholine can act as a prodrug moiety, undergoing intracellular reduction to reactive intermediates .
Key Research Findings
- Antimicrobial Potential: Derivatives like 4-[(2-ethoxyphenyl)methyl]thiomorpholine exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Anticancer Activity : 4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid inhibits tumor cell growth (IC₅₀ = 1.2 µM in HeLa cells) via apoptosis induction .
- Metabolic Stability : Piperazine-containing analogs (e.g., ) demonstrate improved metabolic half-lives (>4 hours in human liver microsomes) due to reduced CYP450-mediated oxidation.
Q & A
Q. What are the established synthetic routes for 4-(Naphthalen-2-ylmethyl)thiomorpholine, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Mannich-type reactions. For SNAr, thiomorpholine reacts with a halogenated naphthalene derivative (e.g., 2-(bromomethyl)naphthalene) in polar aprotic solvents like acetonitrile or DMF under reflux, often with a base (e.g., K₂CO₃) to deprotonate the amine . Optimization involves varying solvent polarity, temperature (80–120°C), and stoichiometric ratios to maximize yield. For Mannich reactions, formaldehyde and naphthalen-2-ylmethylamine may be used, but this route requires strict pH control .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthalene protons at δ 7.2–8.5 ppm, thiomorpholine methylene protons at δ 2.5–3.5 ppm) .
- IR spectroscopy : C–S stretching vibrations near 600–700 cm⁻¹ and aromatic C–H bends at 750–900 cm⁻¹ .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₅H₁₇NS: 244.1092) .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve chair conformations of the thiomorpholine ring and naphthalene orientation .
Advanced Research Questions
Q. How do hydrogen-bonding interactions and crystal packing influence the solid-state properties of this compound?
In related thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine), weak C–H···O hydrogen bonds between thiomorpholine methylene groups and nitro oxygen atoms drive centrosymmetric dimer formation. Aromatic π-stacking of naphthalene groups may further stabilize the lattice, affecting solubility and melting points . Graph-set analysis (Etter’s method) and Hirshfeld surface calculations can quantify these interactions .
Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Hybrid functionals like B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation) predict molecular orbitals, electrostatic potentials, and bond dissociation energies. Basis sets (e.g., 6-311+G(d,p)) balance accuracy and computational cost .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability and aggregation tendencies .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Lipophilicity : The naphthalene group increases logP, improving membrane permeability. Thiomorpholine’s sulfur atom serves as a metabolic "soft spot," enabling oxidation to sulfoxides/sulfones for prodrug strategies .
- Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity against Gram-positive bacteria by disrupting membrane integrity. In-silico docking (e.g., AutoDock Vina) can predict binding to bacterial enzyme targets .
Q. What experimental and theoretical approaches resolve contradictions in reported reactivity data (e.g., oxidation vs. stability)?
- Controlled oxidation studies : Monitor thiomorpholine → sulfoxide/sulfone conversion using H₂O₂ or mCPBA, tracked via TLC and ¹H NMR (disappearance of S–CH₂ signals at δ 2.7–3.1 ppm) .
- Kinetic isotope effects (KIE) : Deuterated analogs (e.g., CD₂ in thiomorpholine) quantify rate-determining steps in degradation pathways .
Q. How do solvent effects and steric hindrance influence regioselectivity in derivatization reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
